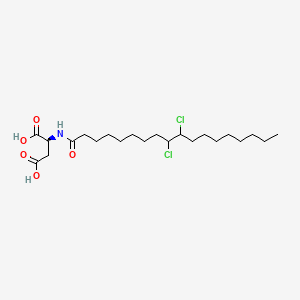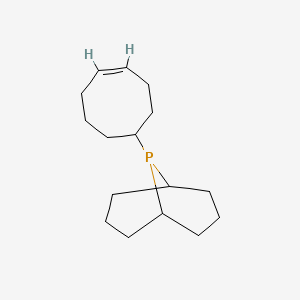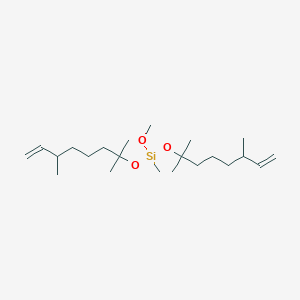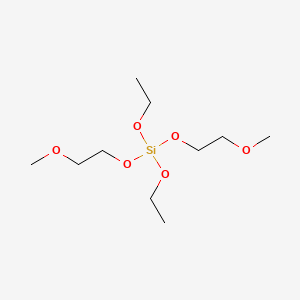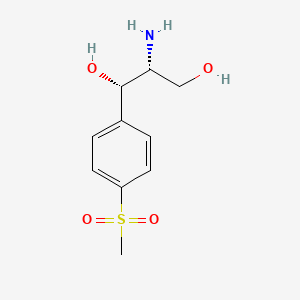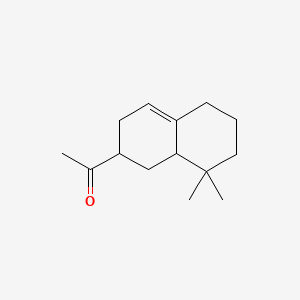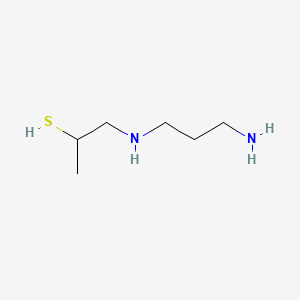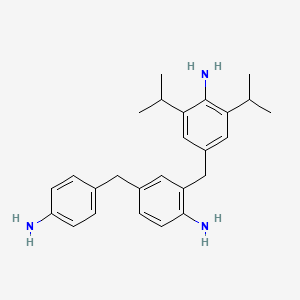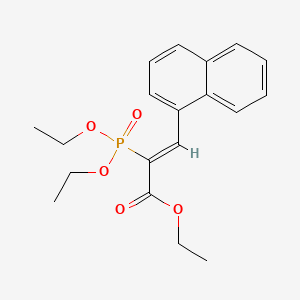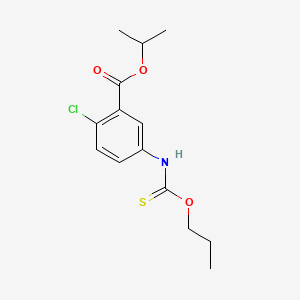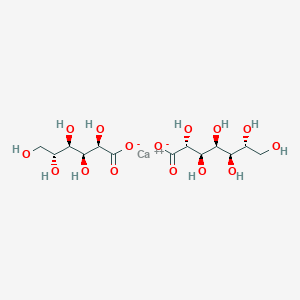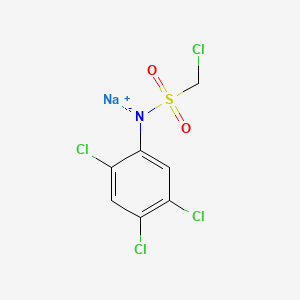
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sodium ion, a chloro group, and a methanesulphonamidate group attached to a 2,4,5-trichlorophenyl ring. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate typically involves the reaction of 2,4,5-trichloroaniline with chloromethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphonamidate group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Comparación Con Compuestos Similares
- Sodium chloro-N-(2,4-dichlorophenyl)methanesulphonamidate
- Sodium chloro-N-(2,5-dichlorophenyl)methanesulphonamidate
- Sodium chloro-N-(2,4,6-trichlorophenyl)methanesulphonamidate
Comparison: Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
Propiedades
Número CAS |
41452-35-1 |
|---|---|
Fórmula molecular |
C7H4Cl4NNaO2S |
Peso molecular |
331.0 g/mol |
Nombre IUPAC |
sodium;chloromethylsulfonyl-(2,4,5-trichlorophenyl)azanide |
InChI |
InChI=1S/C7H4Cl4NO2S.Na/c8-3-15(13,14)12-7-2-5(10)4(9)1-6(7)11;/h1-2H,3H2;/q-1;+1 |
Clave InChI |
XYZMZUBVQORYOE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)[N-]S(=O)(=O)CCl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


